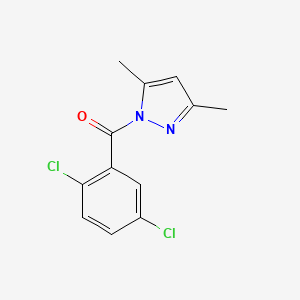
3-cyclopentyl-N-(3-iodophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(3-iodophenyl)propanamide, commonly referred to as CPIP, is a chemical compound that has gained significant attention in the field of scientific research. CPIP is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel expressed predominantly in sensory neurons. The TRPV1 receptor plays a crucial role in the perception of pain and temperature, making CPIP a promising candidate for the development of novel analgesic drugs. In
Wirkmechanismus
CPIP acts as a selective antagonist of the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor by binding to a specific site on the receptor and preventing its activation by various stimuli such as heat, capsaicin, and acid. The 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor is a non-selective cation channel, and its activation results in the influx of calcium ions into the cell, leading to the release of neurotransmitters and the perception of pain. By blocking the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor, CPIP effectively reduces the influx of calcium ions and the release of neurotransmitters, resulting in a reduction in pain sensation.
Biochemical and physiological effects:
CPIP has been shown to effectively reduce pain sensation in various animal models of pain. Additionally, CPIP has been investigated for its potential use in the treatment of other conditions such as anxiety, depression, and epilepsy. CPIP has been shown to have a good safety profile and minimal toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
CPIP is a potent and selective antagonist of the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor, making it a valuable tool for the study of pain-related conditions. However, the synthesis of CPIP is a complex process that requires expertise in organic chemistry. Additionally, the use of CPIP in lab experiments requires careful attention to dosage and administration to ensure accurate results.
Zukünftige Richtungen
There are several directions for future research in CPIP. One area of interest is the development of novel analogs of CPIP with improved potency and selectivity for the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor. Additionally, the use of CPIP in combination with other analgesic drugs may result in a synergistic effect, leading to improved pain management. Further investigation into the potential use of CPIP in the treatment of other conditions such as anxiety, depression, and epilepsy is also warranted.
Synthesemethoden
The synthesis of CPIP involves the reaction of 3-iodoaniline with cyclopentylmagnesium bromide followed by acylation with 3-bromo-1-propanol. The resulting product is then subjected to catalytic hydrogenation to yield CPIP. The synthesis of CPIP is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CPIP has been extensively studied for its potential use as a novel analgesic drug. The 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor is involved in the perception of pain and temperature, and its overexpression has been linked to various pain-related conditions such as neuropathic pain, inflammatory pain, and cancer pain. CPIP has been shown to effectively block the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor, resulting in a reduction in pain sensation. Additionally, CPIP has been investigated for its potential use in the treatment of other conditions such as anxiety, depression, and epilepsy.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(3-iodophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c15-12-6-3-7-13(10-12)16-14(17)9-8-11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBMRVILVYRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
![4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5842489.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)

![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)

![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)


